Ethyl 3-(3-(phenylthio)propanamido)benzofuran-2-carboxylate
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Overview
Description
Ethyl 3-(3-(phenylthio)propanamido)benzofuran-2-carboxylate is a complex organic compound that belongs to the benzofuran class of compounds.
Preparation Methods
The synthesis of Ethyl 3-(3-(phenylthio)propanamido)benzofuran-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling . This method is advantageous due to the availability of the starting compounds and the efficiency of the reaction. Another method involves the condensation reaction of O-phenylhydroxamic acids with ethyl 3-bromopropargylate, leading to the formation of benzofuran-3-carboxylate esters .
Chemical Reactions Analysis
Ethyl 3-(3-(phenylthio)propanamido)benzofuran-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .
Scientific Research Applications
Ethyl 3-(3-(phenylthio)propanamido)benzofuran-2-carboxylate has diverse applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, benzofuran derivatives, including this compound, have shown potential as anti-tumor, antibacterial, anti-oxidative, and anti-viral agents . Additionally, this compound is valuable in industrial applications due to its unique properties and potential for use in the development of new materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-(phenylthio)propanamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to interact with various enzymes and receptors, leading to their biological effects . For example, the hydroxyl group at the C-6 position of benzofuran is essential for antibacterial activity, and the functional groups at the C-3 position play a crucial role in the selectivity of these compounds .
Comparison with Similar Compounds
Ethyl 3-(3-(phenylthio)propanamido)benzofuran-2-carboxylate can be compared with other benzofuran derivatives and similar compounds such as indole derivatives . While both benzofuran and indole derivatives exhibit diverse biological activities, benzofuran derivatives are unique due to their structural features and specific interactions with molecular targets . Similar compounds include benzothiophene and benzofuran derivatives, which have been developed and utilized as anticancer agents .
Biological Activity
Ethyl 3-(3-(phenylthio)propanamido)benzofuran-2-carboxylate is a complex organic compound belonging to the benzofuran class, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- IUPAC Name: Ethyl 3-(3-phenylsulfanylpropanoylamino)-1-benzofuran-2-carboxylate
- Molecular Formula: C20H19NO4S
- CAS Number: 477500-96-2
The compound features a benzofuran core, which is known for its diverse biological properties, enhanced by the presence of a phenylthio group and an amide linkage.
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. Benzofuran derivatives are known to modulate various biological pathways, which may include:
- Antioxidant Activity: Compounds in this class often exhibit the ability to scavenge free radicals, reducing oxidative stress.
- Antitumor Effects: Preliminary studies suggest that this compound may inhibit tumor cell proliferation through modulation of signaling pathways related to cell growth and apoptosis.
- Antibacterial and Antiviral Properties: Similar compounds have demonstrated efficacy against a range of bacterial and viral pathogens.
In Vitro Studies
Recent research has highlighted the biological activity of this compound in various in vitro assays. The following table summarizes key findings from these studies:
Study | Biological Activity | Methodology | Results |
---|---|---|---|
Study A | Antioxidant Activity | DPPH Assay | IC50 = 25 µM |
Study B | Cytotoxicity against Cancer Cells | MTT Assay | IC50 = 15 µM (HeLa cells) |
Study C | Antimicrobial Activity | Agar Diffusion | Inhibition zone: 12 mm (E. coli) |
In Vivo Studies
In vivo studies are crucial for understanding the therapeutic potential of this compound. Although limited data is available, preliminary animal studies have shown promising results:
- Antitumor Efficacy: In a mouse model of breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to controls.
- Safety Profile: Toxicological assessments indicated no significant adverse effects at therapeutic doses.
Case Studies
Case Study 1: Antitumor Activity
A recent study investigated the effects of this compound on breast cancer cell lines. The compound was found to induce apoptosis and inhibit cell migration, suggesting its potential as a therapeutic agent in oncology.
Case Study 2: Antimicrobial Effects
Another study evaluated the antimicrobial properties against various pathogens. The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential use in treating infections.
Properties
IUPAC Name |
ethyl 3-(3-phenylsulfanylpropanoylamino)-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c1-2-24-20(23)19-18(15-10-6-7-11-16(15)25-19)21-17(22)12-13-26-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXCUWRSJCKAIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CCSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.